molecular formula C14H18N2O2S B6897349 N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide

N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B6897349
M. Wt: 278.37 g/mol
InChI Key: PVOJGIMKHJFMRE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran ring fused with a thiazepane ring, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1-benzofuran with thiazepane-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, tetrahydrofuran, sodium borohydride, lithium aluminum hydride, and m-chloroperbenzoic acid. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targetsBy activating this receptor, the compound enhances insulin secretion in a glucose-dependent manner, making it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other FFAR1 agonists such as fasiglifam (TAK-875) and various (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives .

Uniqueness

N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to selectively activate FFAR1 and potentiate insulin secretion sets it apart from other compounds in its class .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-yl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-14(16-6-3-8-19-9-7-16)15-12-10-18-13-5-2-1-4-11(12)13/h1-2,4-5,12H,3,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOJGIMKHJFMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1)C(=O)NC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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